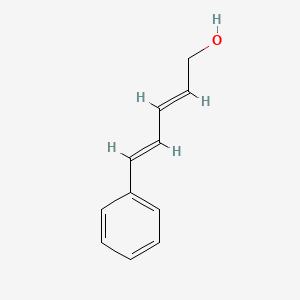

(2E,4E)-5-Phenyl-penta-2,4-dien-1-OL

描述

Significance of Conjugated Dienols as Structural Motifs in Complex Molecules and Synthetic Intermediates

Conjugated dienes and their derivatives, including dienols, are prevalent structural motifs in a vast array of naturally occurring and synthetically important molecules. Their significance stems from the delocalization of π-electrons across the four-carbon diene system, which imparts enhanced stability and unique reactivity.

As Synthetic Intermediates: In the realm of organic synthesis, conjugated dienols serve as versatile intermediates for the construction of more complex molecular architectures. The hydroxyl group can be a handle for further functionalization or can direct the stereochemical outcome of reactions on the diene system. The conjugated π-system itself is amenable to a variety of transformations, including cycloaddition reactions like the Diels-Alder reaction, which allows for the rapid construction of cyclic systems with a high degree of stereocontrol. Furthermore, the double bonds can be selectively functionalized through various addition and oxidation reactions.

The development of stereoselective methods for the synthesis of conjugated dienes and polyenes remains an active area of research, highlighting their importance in synthetic chemistry. nih.gov

Overview of (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL in Contemporary Chemical Literature

This compound, while a structurally interesting molecule, does not feature prominently as a primary subject in a large volume of contemporary chemical literature. Its main appearance is often as a synthetic product derived from its corresponding ester or acid.

The most common synthetic route to this compound is through the reduction of methyl (2E,4E)-5-phenylpenta-2,4-dienoate. This reaction is typically achieved using a reducing agent such as lithium aluminum hydride in an anhydrous solvent like ether. The precursor ester, in turn, can be synthesized by the esterification of (2E,4E)-5-phenylpenta-2,4-dienoic acid.

Research that mentions derivatives of 5-phenyl-penta-2,4-dienoic acid often focuses on their potential biological activities. For instance, studies have investigated the inhibitory effects of related compounds on various enzymes. However, specific research detailing the biological or chemical applications of this compound itself is limited in readily available literature.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 58506-33-5 |

Spectroscopic Data of a Related Precursor: Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

While specific, experimentally verified spectroscopic data for this compound is not widely published, the data for its immediate precursor, methyl (2E,4E)-5-phenylpenta-2,4-dienoate, provides a useful reference for the core structure.

¹H NMR Spectroscopic Data of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.78 | ddd | 15.2, 11.5, 1.0 | Olefinic Proton |

| 7.28-7.42 | m | Aromatic Protons | |

| 6.81 | d | 11.5 | Olefinic Proton |

| 6.36 | dd | 11.5 | Olefinic Proton |

| 6.03 | d | 15.2 | Olefinic Proton |

| 4.21 | q | 7.2 | Methoxy Protons (of ethyl ester) |

| 1.29 | t | 7.2 | Methyl Protons (of ethyl ester) |

Note: The provided NMR data is for the ethyl ester, as detailed spectral data for the methyl ester was not available in the cited sources. The olefinic and aromatic regions would be very similar for the methyl ester.

Structure

3D Structure

属性

分子式 |

C11H12O |

|---|---|

分子量 |

160.21 g/mol |

IUPAC 名称 |

(2E,4E)-5-phenylpenta-2,4-dien-1-ol |

InChI |

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9,12H,10H2/b6-2+,9-5+ |

InChI 键 |

VEWUTMSLGMROMK-VDESZNBCSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CCO |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C=C/CO |

规范 SMILES |

C1=CC=C(C=C1)C=CC=CCO |

产品来源 |

United States |

Synthetic Methodologies for 2e,4e 5 Phenyl Penta 2,4 Dien 1 Ol and Analogous Conjugated Dienols

Classic Olefination Strategies for Diene Formation

Olefination reactions represent a fundamental approach for constructing the carbon-carbon double bonds that form the backbone of conjugated dienes. nih.gov These methods typically involve the coupling of a carbonyl compound with a suitable organophosphorus or organosilicon reagent.

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes through the reaction with a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent. libretexts.org This reaction is particularly valuable for creating a specific double bond in a molecule. researchgate.net For the synthesis of conjugated dienes, a common strategy involves reacting an α,β-unsaturated aldehyde with a suitable phosphonium ylide. researchgate.net

To synthesize (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL, cinnamaldehyde (B126680), which already contains the (E)-configured double bond adjacent to the phenyl group, would be a logical starting material. This would be reacted with a phosphonium ylide bearing a protected hydroxyl group. The stereochemistry of the newly formed double bond is highly dependent on the nature of the ylide. wikipedia.org

Unstabilized Ylides (where the R group on the ylidic carbon is an alkyl group) typically lead to the formation of (Z)-alkenes with high selectivity. wikipedia.org

Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes. libretexts.orgwikipedia.org

To achieve the desired (2E,4E) configuration, a stabilized ylide would be the preferred choice. An alternative approach involves using a nonstabilized ylide under specific conditions, such as the Schlosser modification, which can be used to favor the E-alkene. libretexts.org Research indicates that for constructing conjugated dienes with specific stereochemistry, reacting a reactive (nonstabilized) saturated ylide with an α,β-unsaturated aldehyde is often a superior strategy to prevent isomerization of existing double bonds. researchgate.net

| Wittig Reaction Variant | Ylide Type | Typical Reactants for Dienol Synthesis | Primary Stereochemical Outcome |

| Standard Wittig | Stabilized (e.g., R=CO₂Me) | α,β-Unsaturated Aldehyde + Stabilized Ylide | (E)-Alkene libretexts.orgwikipedia.org |

| Standard Wittig | Unstabilized (e.g., R=Alkyl) | α,β-Unsaturated Aldehyde + Unstabilized Ylide | (Z)-Alkene wikipedia.org |

| Schlosser Modification | Unstabilized | α,β-Unsaturated Aldehyde + Unstabilized Ylide | (E)-Alkene libretexts.org |

Julia Olefination: The Julia olefination, and its modern variants like the Julia-Kocienski olefination, are powerful tools for stereoselective alkene synthesis. wikipedia.orgresearchgate.net The classic reaction involves the addition of a phenyl sulfone carbanion to an aldehyde or ketone, followed by reductive elimination to form the alkene. wikipedia.org The Julia-Kocienski olefination, which often utilizes a heteroaromatic sulfone (like benzothiazolyl or tetrazolyl), is particularly noted for its high (E)-selectivity. wikipedia.orggla.ac.uk This makes it highly suitable for synthesizing (2E,4E)-conjugated dienes. gla.ac.uk The stereochemical outcome is often the result of a kinetically controlled addition of the metalated sulfone to the aldehyde, which leads to an intermediate that stereospecifically decomposes to the E-alkene. wikipedia.org

Peterson Olefination: The Peterson olefination involves the reaction of an α-silyl carbanion with a ketone or aldehyde. wikipedia.orgnumberanalytics.com A key advantage of this method is the ability to control the stereochemical outcome by choosing the elimination conditions. wikipedia.orgyoutube.com The reaction initially forms a β-hydroxysilane intermediate, which can often be isolated. researchgate.netorganic-chemistry.org

Acidic workup of the β-hydroxysilane typically results in an anti-elimination to form one alkene isomer. organic-chemistry.org

Basic workup promotes a syn-elimination, yielding the opposite alkene isomer. wikipedia.org

This dual stereochemical control allows for the selective synthesis of either (E)- or (Z)-alkenes from the same intermediate, making it a versatile alternative to the Wittig reaction. numberanalytics.comyoutube.com

| Olefination Method | Key Reagents | Key Intermediate | Primary Stereochemical Outcome |

| Julia-Kocienski | Aldehyde + Tetrazolyl Sulfone | β-Alkoxysulfone | High (E)-selectivity wikipedia.org |

| Peterson (Acidic workup) | Aldehyde + α-Silyl Carbanion | β-Hydroxysilane | (E)-Alkene (from anti-elimination) wikipedia.orgorganic-chemistry.org |

| Peterson (Basic workup) | Aldehyde + α-Silyl Carbanion | β-Hydroxysilane | (Z)-Alkene (from syn-elimination) wikipedia.org |

Reduction-Based Approaches to Dienyl Alcohols

Another major strategy for synthesizing dienyl alcohols involves the reduction of a corresponding carboxylic acid derivative, most commonly an ester. This approach is contingent on the prior synthesis of the dienyl ester with the correct stereochemistry.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent. masterorganicchemistry.com It is particularly well-known for the partial reduction of esters to aldehydes at low temperatures (typically -78 °C). masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com However, DIBAL-H is also fully capable of reducing esters to primary alcohols. masterorganicchemistry.com This transformation is often achieved by using a slight excess of the reagent or by allowing the reaction to proceed at a higher temperature. chemistrysteps.com

The synthesis of this compound can be readily accomplished by the DIBAL-H reduction of a suitable precursor like methyl (2E,4E)-5-phenylpenta-2,4-dienoate or the corresponding ethyl ester. The reaction mechanism involves coordination of the aluminum center to the ester's carbonyl oxygen, followed by hydride transfer. chemistrysteps.comyoutube.com A subsequent aqueous workup hydrolyzes the intermediate to yield the final alcohol. youtube.com This method is widely used in natural product synthesis for converting esters to alcohols. rsc.org

Transition Metal-Catalyzed Syntheses of Conjugated Dienols

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, including the assembly of conjugated diene systems. nih.gov These reactions offer high stereoselectivity, as the configuration of the starting materials is often retained in the product. nih.gov

Heck Reaction: The Heck reaction, catalyzed by palladium, couples an unsaturated halide or triflate with an alkene. wikipedia.org To construct a conjugated diene system, a vinyl halide can be coupled with an alkene. organic-chemistry.org For instance, the carbon skeleton of this compound could be assembled by coupling (E)-styryl bromide with an acrylate (B77674) ester, followed by reduction of the ester to the alcohol. The reaction generally exhibits excellent trans selectivity. organic-chemistry.org

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca A plausible route to a dienol precursor would involve coupling a vinylstannane with a vinyl halide, where the stereochemistry of both partners is preserved in the final diene product. wikipedia.org The use of copper(I) salts can accelerate the reaction rate. harvard.edu

Negishi Reaction: The Negishi reaction couples an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reaction times. wikipedia.org The reaction allows for the coupling of various carbon centers (sp, sp², sp³) and is known for its high functional group tolerance, although the reagents are sensitive to air and moisture. wikipedia.orgyoutube.com The synthesis of the dienol framework could be achieved by coupling a vinylzinc reagent with an appropriately functionalized vinyl halide.

| Coupling Reaction | Catalyst | Coupling Partners | Key Features |

| Heck Reaction | Palladium | Unsaturated Halide + Alkene | Forms substituted alkenes; generally high trans selectivity. wikipedia.orgorganic-chemistry.org |

| Stille Reaction | Palladium | Organostannane + Organic Halide | High functional group tolerance; stereochemistry of reactants is retained. wikipedia.orguwindsor.ca |

| Negishi Reaction | Palladium or Nickel | Organozinc + Organic Halide | High reactivity and functional group tolerance; stereospecific. wikipedia.orgorganic-chemistry.org |

Direct C(alkenyl)–H Activation and Cross-Dehydrogenative Coupling Strategies for Dienylation

The synthesis of conjugated dienes, fundamental structures for compounds like this compound, has been significantly advanced by strategies involving the direct functionalization of carbon-hydrogen (C-H) bonds. Cross-dehydrogenative coupling (CDC) is a powerful class of reactions that forms carbon-carbon bonds directly from two C-H bonds with the aid of an oxidant, eliminating the need for pre-functionalized starting materials. wikipedia.org This approach enhances atom economy and environmental friendliness. wikipedia.org

A key strategy in this area is the palladium(II)-mediated C(alkenyl)–H activation. nih.gov This method allows for the preparation of highly substituted 1,3-dienes by coupling two different alkenes. nih.gov The reaction often employs a directing group to achieve high selectivity for the C(alkenyl)–H bond activation step, proceeding through a six-membered palladacycle intermediate. nih.govresearchgate.netacs.org Catalytic turnover can be achieved using oxidants like manganese dioxide (MnO₂) or a system of cobalt(II) acetate (B1210297) and molecular oxygen. nih.govresearchgate.net This methodology has a broad substrate scope, even accommodating traditionally challenging internal non-conjugated alkenes. nih.gov

Another innovative approach involves a transient directing group strategy for palladium(II)-catalyzed C(alkenyl)-H alkenylation. nih.govscilit.com This dual catalytic process utilizes the reversible condensation between an alkenyl aldehyde and an amino acid, which acts as the transient directing group. nih.govscilit.com This facilitates the coordination of the palladium catalyst and subsequent C(alkenyl)−H activation, ultimately furnishing a 1,3-diene with high regio- and E/Z-selectivity. nih.govscilit.com Iron-catalyzed CDC has also emerged as a cost-effective and environmentally benign alternative for forming C-C bonds directly from C-H bonds, avoiding pre-functionalized substrates. mdpi.com

These C-H activation and CDC methods represent a significant shift from classical methods like Wittig-type reactions, offering a more direct and efficient route to the conjugated diene core structure. nih.gov

Nickel- and Brønsted Acid-Dual Catalyzed Redox-Neutral Coupling of Dienes and Aldehydes

A highly atom-economical and efficient method for synthesizing dienols involves the redox-neutral coupling of 1,3-dienes and aldehydes, facilitated by a dual nickel and Brønsted acid catalytic system. chinesechemsoc.orgnih.govcornell.edu This approach directly joins readily available starting materials without the need for metallic reagents or external reductants, producing water as the only byproduct. chinesechemsoc.org

The reaction demonstrates high yields and selectivity, with the choice of Brønsted acid co-catalyst being critical for both reactivity and stereoselectivity. chinesechemsoc.org For instance, 2-isopropoxyphenol (B44703) has been identified as a particularly effective co-catalyst. chinesechemsoc.org The proposed mechanism involves the initial coordination of the diene and aldehyde to a nickel(0) center, followed by oxidative cyclization to form a nickelacycle intermediate. chinesechemsoc.orgresearchgate.net This intermediate is then protonated by the Brønsted acid, leading to β-hydride elimination that releases the dienol product and regenerates the active Ni-H species. chinesechemsoc.org

This dual catalytic system provides a powerful pathway for constructing allylic alcohols and, specifically, dienols from simple precursors. chinesechemsoc.orgnih.gov The method is distinguished by its operational simplicity and avoidance of stoichiometric waste, making it an attractive strategy for synthesizing compounds such as this compound from 1-phenyl-1,3-butadiene (B73350) and formaldehyde (B43269).

Table 1: Examples of Ni/Brønsted Acid-Catalyzed Dienol Synthesis This table is representative of findings in the field and is for illustrative purposes.

| Diene | Aldehyde | Brønsted Acid Co-catalyst | Yield (%) | EE/EZ Ratio | Reference |

|---|---|---|---|---|---|

| 1,3-Butadiene | Benzaldehyde | 2-isopropoxyphenol | 85 | >50:1 | chinesechemsoc.org |

| Isoprene | Benzaldehyde | 2-isopropoxyphenol | 94 | 10:1 | chinesechemsoc.org |

| 1-Phenyl-1,3-butadiene | Formaldehyde | 2-isopropoxyphenol | 88 | >50:1 | chinesechemsoc.org |

| 1,3-Cyclohexadiene | 4-Methoxybenzaldehyde | Phenylboronic Acid | 76 | - | nih.gov |

Metal-Catalyzed Hydrosilylation of Conjugated Dienes

Metal-catalyzed hydrosilylation of conjugated dienes provides an indirect yet powerful route to dienols. This reaction involves the addition of a silicon-hydrogen (Si-H) bond across one of the double bonds of the diene, typically yielding an allylsilane. Subsequent oxidation of the C-Si bond can then furnish the desired alcohol. The regioselectivity of the hydrosilylation (e.g., 1,2- vs. 1,4-addition) is a critical aspect and is highly dependent on the choice of metal catalyst and ligands. researchgate.netresearchgate.net

A variety of transition metals, including platinum, cobalt, and iron, have been employed to catalyze this transformation. researchgate.netresearchgate.net

Platinum Catalysts : Platinum complexes have been shown to selectively catalyze the 1,2-hydrosilylation of conjugated dienes. nih.gov The mechanism is proposed to proceed through a Pt(II/IV) cycle, where selectivity arises from a hexacoordinate Pt(IV) intermediate that favors η²-diene coordination, thereby preventing the formation of π-allyl complexes that would lead to 1,4-addition. nih.gov

Cobalt Catalysts : Bench-stable Co(acac)₂ with phosphine (B1218219) ligands can catalyze the stereoconvergent Markovnikov 1,2-hydrosilylation of E/Z mixtures of dienes to afford (E)-allylsilanes with high stereoselectivity. researchgate.net

Iron Catalysts : Iron, being earth-abundant and inexpensive, is an attractive catalyst. mdpi.comresearchgate.net Iron-based systems can also promote stereoconvergent hydrosilylation, where both E and Z isomers of a diene coordinate to the iron catalyst in a cis conformation, leading to specific anti-π-allyl iron intermediates that determine the final product stereochemistry. researchgate.net

The resulting allylsilanes are versatile intermediates that can be converted to the corresponding dienols, such as this compound, through established oxidative procedures like the Fleming-Tamao oxidation.

Organocatalytic Approaches to Asymmetric Dienol Synthesis

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. nih.govbohrium.com These methods are central to producing enantioenriched dienols, which are valuable building blocks in medicinal chemistry and natural product synthesis. lboro.ac.uk

Asymmetric Vinylation and Dienylation of Carbonyl Compounds

A significant challenge in organic synthesis has been the catalytic asymmetric vinylation and dienylation of ketones and aldehydes to produce chiral tertiary and secondary allylic alcohols, respectively. nih.gov A successful strategy involves the use of a dienylzinc reagent which, in the presence of a chiral catalyst, adds to a carbonyl compound with high enantioselectivity. nih.govcapes.gov.br

This method enables the synthesis of dienols in high yields with enantioselectivities reaching up to 94%. nih.gov The catalysts are often formed in situ from a chiral ligand, such as a bis(sulfonamide) diol, and a metal species like titanium tetraisopropoxide. nih.gov This approach demonstrates broad functional group tolerance, accommodating halides, esters, and protected alcohols, which makes it highly versatile for the synthesis of complex functionalized dienols. nih.govcapes.gov.br

Table 2: Asymmetric Dienylation of Ketones This table is representative of findings in the field and is for illustrative purposes.

| Ketone | Dienylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Dienylzinc reagent | Bis(sulfonamide) diol / Ti(Oi-Pr)₄ | 85 | 94 | nih.gov |

| Cyclohexanone | Dienylzinc reagent | Bis(sulfonamide) diol / Ti(Oi-Pr)₄ | 91 | 92 | nih.gov |

| Propiophenone | Dienylzinc reagent | Bis(sulfonamide) diol / Ti(Oi-Pr)₄ | 88 | 90 | nih.gov |

Chiral Phosphoric Acid Catalysis in Dienyl Alcohol Formation

Chiral phosphoric acids (CPAs), derived from optically active 1,1'-bi-2-naphthol (B31242) (BINOL), are highly effective Brønsted acid organocatalysts for a wide range of asymmetric transformations. h-its.orglibretexts.orgsigmaaldrich.com These molecules act as bifunctional catalysts, possessing both a Brønsted acidic proton and Lewis basic sites on the phosphoryl oxygen. libretexts.org This dual functionality allows them to activate both the electrophile and the nucleophile simultaneously within a highly organized, chiral transition state.

In the context of dienol synthesis, CPAs are particularly effective in catalyzing the asymmetric addition of allylboronates to aldehydes. researchgate.netresearchgate.net For example, the reaction of aldehydes with β-vinyl substituted allylboronates using a chiral phosphoric acid catalyst can produce dienyl homoallylic alcohols with high Z-selectivity and excellent enantioselectivity. researchgate.net The stereochemical outcome is controlled by hydrogen-bond interactions within a rigid, chair-like transition state, where the bulky 3,3'-substituents on the BINOL backbone create a well-defined chiral pocket that dictates the facial selectivity of the addition. libretexts.orgresearchgate.net The enantioselectivity of these reactions can be sensitive to reaction conditions such as temperature and catalyst loading, which can influence the competition between different catalytic pathways. h-its.org This catalytic system provides a reliable method for accessing a wide array of enantioenriched dienyl alcohols. researchgate.net

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible synthetic routes based on the modern and classical methodologies discussed. The (2E,4E) stereochemistry of the conjugated diene system is a key feature to be controlled.

Route A: Olefination Strategy

The most classical disconnection breaks the C2-C3 double bond, suggesting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This is a robust and widely used method for forming alkenes with good control over E/Z stereochemistry.

Disconnection: C2=C3 bond.

Precursors: Cinnamaldehyde and a C2 phosphonium ylide or phosphonate (B1237965) ester corresponding to the alcohol portion. The HWE reaction, using a phosphonate ester like diethyl phosphonoacetate followed by reduction, is often superior for generating the (E)-alkene.

Forward Synthesis:

Reaction of cinnamaldehyde with a stabilized ylide (e.g., derived from ethyl 2-(diethoxyphosphoryl)acetate) would form an α,β,γ,δ-unsaturated ester.

Reduction of the ester group (e.g., using Diisobutylaluminium hydride, DIBAL-H) would yield the target primary alcohol, this compound.

Route B: Nickel/Brønsted Acid Dual Catalysis

A more modern and atom-economical approach involves the direct coupling of a diene and an aldehyde, as described in section 2.3.3.

Disconnection: C1-C2 bond and C-O bond.

Precursors: (E)-1-Phenyl-1,3-butadiene and formaldehyde.

Forward Synthesis:

A redox-neutral coupling of (E)-1-phenyl-1,3-butadiene and formaldehyde using a Ni(0) catalyst (e.g., Ni(cod)₂) and a Brønsted acid co-catalyst (e.g., 2-isopropoxyphenol) would directly form the dienol product. chinesechemsoc.org This method is highly efficient and avoids stoichiometric byproducts.

Route C: Hydrosilylation/Oxidation Strategy

This two-step route leverages the regioselective functionalization of a diene.

Disconnection: C-O bond, preceded by a C-Si bond.

Precursors: (E)-1-Phenyl-1,3-butadiene and a hydrosilane (e.g., triethylsilane).

Forward Synthesis:

Metal-catalyzed 1,4-hydrosilylation of (E)-1-phenyl-1,3-butadiene would generate the corresponding (E)-allylsilane.

Oxidation of the allylsilane (Fleming-Tamao oxidation) would convert the C-Si bond to a C-O bond, yielding the target alcohol.

Each of these retrosynthetic pathways offers a viable route to this compound, with the choice of method depending on factors such as desired efficiency, stereochemical control, and the availability of starting materials.

Advanced Spectroscopic and Computational Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR, ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL is anticipated to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The phenyl group protons would typically appear in the aromatic region, around 7.2-7.5 ppm. The vinylic protons of the conjugated diene system are expected to resonate in the downfield region of 5.5-7.0 ppm, with their specific chemical shifts and coupling constants being crucial for confirming the (2E,4E) stereochemistry. The allylic protons on the carbon adjacent to the hydroxyl group (C1) would likely appear around 4.3 ppm, shifted downfield due to the electronegativity of the oxygen atom. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbon atoms of the phenyl ring are expected to appear in the range of 126-137 ppm. The sp² hybridized carbons of the diene system would resonate between 120 and 140 ppm. The carbon atom bearing the hydroxyl group (C1) is predicted to be in the range of 60-65 ppm.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H1 (CH₂OH) | ~4.3 (d) | - |

| H2 | ~5.8 (dt) | - |

| H3 | ~6.3 (dd) | - |

| H4 | ~6.8 (dd) | - |

| H5 | ~6.6 (d) | - |

| Phenyl-H | 7.2-7.5 (m) | - |

| OH | variable (s, br) | - |

| C1 | - | ~63 |

| C2 | - | ~129 |

| C3 | - | ~131 |

| C4 | - | ~127 |

| C5 | - | ~135 |

| C-ipso | - | ~137 |

| C-ortho | - | ~126 |

| C-meta | - | ~128 |

| C-para | - | ~127 |

Note: This is a predicted data table. Actual experimental values may vary. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet, br=broad.

Two-Dimensional NMR Techniques (HSQC, HMBC, TOCSY) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be instrumental in assigning the proton signals for C1-H, C2-H, C3-H, C4-H, and C5-H to their corresponding carbon atoms in the diene and alcohol moieties.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments show correlations between all protons within a spin system. This would be particularly useful in identifying the coupled protons of the pentadienyl chain, showing the entire H1 to H5 spin system.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of O-H and Conjugated C=C Stretching Frequencies

For this compound, the IR spectrum would be characterized by several key absorption bands. A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadness of this peak is due to hydrogen bonding. The conjugated C=C double bonds of the diene system would give rise to one or more sharp, medium-intensity absorption bands in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the vinyl groups would appear just above 3000 cm⁻¹, while the C-H stretching of the CH₂ group would be just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1050-1260 cm⁻¹ range. chemicalbook.com

Predicted IR Absorption Frequencies for this compound:

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| sp² C-H stretch (Aromatic & Vinylic) | 3000-3100 | Medium |

| sp³ C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=C stretch (Conjugated Diene) | 1600-1650 | Medium, Sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch (Primary Alcohol) | 1050-1260 | Strong |

Note: This is a predicted data table. Actual experimental values may vary.

Theoretical Vibrational Spectroscopy and Anharmonic Constant Calculations

In the absence of experimental data, theoretical calculations can provide valuable insights into the vibrational spectrum of a molecule. Using computational chemistry software, the vibrational frequencies and their corresponding intensities can be calculated. These calculations are often performed using methods like Density Functional Theory (DFT). The calculated harmonic frequencies are typically scaled to account for anharmonicity and to provide a better match with experimental spectra. The study of anharmonic constants can further refine the theoretical spectrum and provide a more detailed understanding of the vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₂O, approximately 160.21 g/mol ). The fragmentation pattern would likely involve the loss of a water molecule ([M-H₂O]⁺), which is a common fragmentation for alcohols. Another prominent fragmentation would be the cleavage of the C-C bond adjacent to the oxygen, leading to the formation of a stable resonance-stabilized cation. The presence of the phenyl group would also lead to characteristic fragments, such as the tropylium (B1234903) ion at m/z 91.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 142 | [M-H₂O]⁺ |

| 129 | [M-CH₂OH]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Note: This is a predicted data table. Actual experimental values and relative abundances may vary.

Strategic Utilization of 2e,4e 5 Phenyl Penta 2,4 Dien 1 Ol and Dienols in Complex Molecule Synthesis

Building Blocks for Natural Product Total Synthesis

The total synthesis of natural products is a field dedicated to the laboratory construction of complex, naturally occurring molecules from simpler, commercially available precursors. nih.gov In this endeavor, chemists rely on a toolbox of reliable and predictable reactions. Dienols and their derivatives are powerful building blocks because their conjugated π-systems and hydroxyl functionality allow for a wide array of chemical transformations. unito.itnih.gov

The conjugated diene portion of a molecule like (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL is particularly suited for cycloaddition reactions, most notably the Diels-Alder reaction. acgpubs.org This reaction is one of the most powerful methods for forming six-membered rings, a common structural motif in a vast number of natural products. By reacting the dienol (or a protected version) with a suitable dienophile, chemists can construct complex cyclic systems with a high degree of stereocontrol.

Furthermore, the hydroxyl group of the dienol can be used as a handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for substitution reactions. Metalated 1,3-dienes have proven to be versatile building blocks for creating a wide variety of linear and cyclic compounds. unito.it For example, dienyl carboxylates and carbinols are fundamental structural scaffolds present in various natural products. nih.gov The strategic use of these functional group interconversions, combined with the inherent reactivity of the diene, makes dienols like this compound valuable starting points for the synthesis of complex targets.

Precursors for Polymer and Material Science Applications

The unique electronic structure of conjugated dienols makes them attractive monomers for the synthesis of advanced polymers and materials with tailored optical and electronic properties.

Conjugated polymers are the active materials in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). mdpi.comnih.gov These polymers feature a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system responsible for their electronic properties. mdpi.com Molecules like this compound represent the fundamental repeating unit of such polymers.

In Organic Light-Emitting Diodes (OLEDs) , an electric current is passed through a thin film of a conjugated polymer, which then emits light through electroluminescence. youtube.com The color of the emitted light can be tuned by modifying the chemical structure of the polymer, which in turn alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Phenyl-substituted polymers are often used to enhance the performance and stability of these devices. nih.gov

In Organic Solar Cells (OSCs) , conjugated polymers act as the light-absorbing layer. nankai.edu.cnpusan.ac.kr When a photon is absorbed, it creates an exciton (B1674681) (a bound electron-hole pair), which must then be separated into free charges to generate a current. The efficiency of OSCs is highly dependent on the properties of the conjugated polymer, including its absorption spectrum and charge mobility. nih.govresearchgate.net The phenyl group in structures like this compound can influence molecular packing and electronic coupling in the solid state, which are critical factors for device performance. researchgate.net

Below is an interactive table summarizing various conjugated polymers and their roles in organic electronics.

| Polymer Class | Example Monomer/Repeating Unit | Application | Key Properties |

| Poly(p-phenylene vinylene) (PPV) | p-Phenylene vinylene | OLEDs (Green-Yellow Emitter) | High fluorescence, processable precursor |

| Polythiophenes | 3-Alkylthiophene | OSCs, Transistors | Good charge mobility, tunable bandgap |

| Polyfluorenes | 9,9-Dialkylfluorene | OLEDs (Blue Emitter) | High photoluminescence efficiency, good thermal stability |

| Benzothiadiazole Copolymers | Donor-Acceptor Units | OSCs | Broad absorption, tunable energy levels |

The development of new materials for organic electronics is driven by the synthesis of novel conjugated π-systems with optimized properties. The basic structure of this compound, a linear conjugated polyene, can be systematically modified to create new materials.

Key strategies for developing novel π-systems include:

Extending Conjugation: Increasing the length of the conjugated system (i.e., the number of alternating double and single bonds) generally leads to a smaller HOMO-LUMO gap. This results in the absorption and emission of light at longer wavelengths (a red-shift).

Introducing Donor-Acceptor Units: Creating copolymers with alternating electron-donating and electron-accepting units is a powerful strategy for tuning the bandgap and improving charge separation in materials for solar cells. researchgate.net

Modifying Side Chains: Attaching different side chains to the polymer backbone can influence solubility, film morphology, and intermolecular interactions, all of which have a significant impact on the performance of the final device. researchgate.net Phenyl-substituted side chains, for instance, can impact intermolecular interactions and improve film nanomorphology. researchgate.net

The systematic exploration of these modifications allows chemists to build a vast library of materials with a wide range of electronic and optical properties, starting from fundamental building blocks like phenyl-substituted dienols.

Development of Novel Synthetic Reagents and Methodologies Utilizing Dienol Scaffolds

A "scaffold" in chemistry refers to a core molecular framework from which a library of diverse compounds can be synthesized. organic-chemistry.orgunife.it The dienol structure is an excellent scaffold due to its combination of a reactive diene system and a modifiable hydroxyl group. The development of novel synthetic methodologies often involves using such scaffolds to create complex molecular architectures in new and efficient ways. nih.govresearchgate.net

One area of development is in catalyst-driven scaffold diversity, where a single starting material can be converted into a variety of different products by simply changing the catalyst. nih.gov For example, a metal complex could coordinate to the dienol in different ways, leading to different reaction pathways. An initial cyclization could be followed by catalyst-dependent rearrangements to form diverse molecular skeletons.

Dienol ethers, easily synthesized from dienols, have been used in novel cycloaddition reactions. For instance, they can participate in Lewis acid-catalyzed [4+2] annulations to construct complex bicyclic systems. The reactivity of the dienol scaffold can be further exploited by converting the hydroxyl group into other functionalities. For example:

Conversion to an electrophile: Transforming the alcohol into a good leaving group (like a tosylate or mesylate) would turn the scaffold into an electrophilic reagent, capable of reacting with various nucleophiles.

Use in multicomponent reactions: The dienol could be a component in one-pot reactions where multiple starting materials combine to form a complex product, streamlining the synthetic process. organic-chemistry.org

By exploring the inherent reactivity of the dienol scaffold, chemists can develop new tools and strategies that expand the possibilities of organic synthesis, enabling the efficient construction of previously inaccessible molecules. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes for Dienols

The drive towards green chemistry is reshaping the synthesis of key intermediates like (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL. jocpr.comnih.gov Future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign, with a strong emphasis on maximizing atom economy. jocpr.comwordpress.com Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. nih.govwordpress.comnumberanalytics.com

Traditional methods for producing alcohols, such as the reduction of corresponding aldehydes or esters, often involve stoichiometric reagents like lithium aluminum hydride, which have poor atom economy and generate significant waste. A primary future direction is the catalytic hydrogenation of the precursor, (2E,4E)-5-phenylpenta-2,4-dienal (cinnamaldehyde), using molecular hydrogen. jocpr.com This method is highly atom-economical, producing only water as a byproduct. Research will focus on developing selective catalysts that can reduce the aldehyde group without affecting the conjugated diene system.

Another promising avenue is the adoption of biocatalysis. nih.gov Enzymes, operating in aqueous media under mild conditions, offer unparalleled selectivity and a significantly reduced environmental footprint. The use of engineered alcohol dehydrogenases for the specific reduction of cinnamaldehyde (B126680) derivatives to the corresponding dienol represents a key area of investigation. This biological approach aligns perfectly with the principles of green chemistry, utilizing renewable resources and biodegradable catalysts. nih.govfrontiersin.org

Furthermore, innovative physical methods that reduce or eliminate the need for hazardous solvents are gaining traction. nih.gov These include:

Mechanochemistry: Performing reactions in the solid state by grinding, which can lead to higher yields and different selectivities compared to solution-phase reactions. aiche.org

Microwave-assisted synthesis: Using microwave irradiation to accelerate reaction times and improve energy efficiency. nih.gov

Flow chemistry: Employing continuous-flow reactors can enhance safety, improve heat and mass transfer, and allow for easier scalability and automation of the synthesis. aiche.orgnih.gov

The table below compares potential sustainable synthetic routes for dienols, highlighting the advantages that future research aims to exploit.

| Synthetic Strategy | Key Features & Advantages | Relevance to Green Chemistry |

| Catalytic Hydrogenation | Utilizes H₂ gas; high atom economy; requires selective catalysts. | Reduces waste; high efficiency. jocpr.com |

| Biocatalysis | Employs enzymes (e.g., alcohol dehydrogenases); mild reaction conditions (aqueous media, room temp.); high stereoselectivity. | Uses renewable catalysts; biodegradable; safe processes. nih.govfrontiersin.org |

| Mechanochemistry | Solvent-free or low-solvent conditions; unique reactivity. | Reduces solvent waste; potentially lower energy consumption. aiche.org |

| Flow Chemistry | Continuous processing; enhanced safety and control; easy scale-up. | Improves energy efficiency; safer chemical processes. nih.gov |

Exploration of Novel Catalytic Systems and Chiral Ligands for Enhanced Selectivity

The development of advanced catalytic systems is central to modern organic synthesis. For this compound, future research will intensely focus on discovering novel catalysts that offer superior activity, selectivity, and sustainability. A significant shift is underway from expensive and scarce precious metals like palladium to catalysts based on earth-abundant first-row transition metals such as iron, copper, and cobalt. mdpi.commdpi.com These metals are more economical and environmentally friendly, making them suitable for large-scale industrial applications.

A key challenge in the synthesis of complex molecules is controlling stereochemistry. While this compound itself is achiral, its derivatives or its use in subsequent reactions often requires high stereocontrol. The development of asymmetric catalytic systems using chiral ligands is a major research frontier. These ligands coordinate to a metal center, creating a chiral environment that can direct the outcome of a reaction to favor one enantiomer over another, which is crucial for the synthesis of pharmaceuticals and other bioactive molecules.

Emerging catalytic strategies that are expected to impact the synthesis and modification of this dienol include:

Photocatalysis: Using visible light to drive chemical reactions, offering a green and powerful tool for forming new bonds under mild conditions. nih.gov

Direct Arylation Polymerization (DAP): This C-H activation strategy is an eco-friendly alternative for creating carbon-carbon bonds, which could be applied to synthesize polymers from dienol precursors. mdpi.com

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, improving efficiency and reducing waste. nih.gov

The table below outlines various catalytic approaches and their potential impact.

| Catalytic Approach | Description | Potential Advantage for Dienol Synthesis/Application |

| Earth-Abundant Metal Catalysis | Use of catalysts based on Fe, Cu, Co, etc. | Lower cost, reduced environmental impact, increased sustainability. mdpi.com |

| Asymmetric Catalysis | Use of chiral ligands to induce stereoselectivity. | Access to optically active derivatives for pharmaceutical applications. |

| Photocatalysis | Light-driven reactions. | Mild conditions, high selectivity, sustainable energy source. nih.gov |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoids metal contamination, often biocompatible. nih.gov |

Advanced Mechanistic Studies and Integrated Computational-Experimental Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future research on this compound and its related reactions will increasingly rely on a synergistic combination of experimental studies and high-level computational modeling.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways. Kinetic studies will provide quantitative data on reaction rates and the influence of various parameters, offering insights into the rate-determining steps of a catalytic cycle.

Concurrently, computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role. DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate the energy barriers for different reaction pathways, thereby predicting the most likely mechanism.

Understand the role of the catalyst and ligands in promoting the reaction and controlling selectivity.

Predict the electronic properties of the dienol and its derivatives, guiding the design of new molecules for specific applications, such as in materials science.

This integrated approach, where experimental results validate computational predictions and computational models explain experimental observations, will accelerate the pace of discovery. It will enable a more rational, hypothesis-driven approach to the development of catalysts and reaction conditions, moving beyond simple trial-and-error optimization.

Expansion of Synthetic Utility in Diversified Chemical Targets and Advanced Materials

While this compound is a valuable synthetic intermediate, future research will aim to significantly broaden its applications. The unique structure of this compound, featuring a conjugated diene system and a reactive alcohol functional group, makes it a versatile building block for a wide range of chemical transformations. nih.gov

In Medicinal Chemistry and Agrochemicals: The phenylpenta-diene scaffold is present in various bioactive molecules. Cinnamaldehyde and its derivatives have shown antimicrobial, antifungal, and antivirulence properties. nih.govnih.govresearchgate.net Future work will likely involve using this compound as a starting point to synthesize novel analogues and libraries of compounds for screening against various biological targets, including cancer cells, pathogenic microbes, and agricultural pests. The alcohol group provides a convenient handle for further functionalization, allowing for the introduction of diverse chemical moieties to modulate biological activity.

In Materials Science: The conjugated π-system of the dienol is a key feature that suggests potential applications in materials science. nih.gov Conjugated organic molecules are known to have interesting electronic and optical properties. Research is expected to explore the incorporation of the (2E,4E)-5-phenylpenta-2,4-dien-1-OL unit into larger polymeric structures. mdpi.com Such polymers could be investigated for applications in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Photoconductors: Where the material's electrical conductivity changes upon exposure to light.

The ability to polymerize or functionalize this dienol could lead to the creation of advanced materials with tailored properties for specific technological needs. The stereoselective synthesis of these materials will also be crucial, as the configuration of the double bonds significantly influences the material's final properties. nih.gov

The table below summarizes the potential areas for expanded application.

| Field of Application | Potential Role of this compound | Key Structural Feature |

| Medicinal Chemistry | Scaffold for synthesizing novel drug candidates. | Phenylpenta-diene core, modifiable alcohol group. nih.govnih.gov |

| Agrochemicals | Precursor for new pesticides and herbicides. | Bioactivity associated with the cinnamoyl structure. researchgate.net |

| Materials Science | Monomer for creating conjugated polymers. | Extended π-system of the conjugated diene. mdpi.comnih.gov |

| Organic Synthesis | Versatile building block for complex molecule synthesis. | Dienyl group for cycloadditions and other transformations. nih.gov |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL, and how is its structure confirmed?

- Synthesis : The compound can be synthesized via enzymatic deamination of L-styrylalanine analogs using phenylalanine ammonia-lyase (PAL) mutants, such as F137X-PcPAL, which catalyzes the elimination of ammonia to form conjugated dienol derivatives . Alternative chemical methods include gold(I)-catalyzed reactions of propargyl esters, though yields may vary depending on ligand and solvent selection .

- Characterization : Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (ESI-HRMS) are critical for structural confirmation. For example, ¹H-NMR detects olefinic proton coupling patterns, while ESI-HRMS validates molecular mass .

Q. What spectroscopic and chromatographic techniques are employed to analyze purity and stereochemistry?

- HPLC and UV assays monitor reaction progress, particularly in enzymatic syntheses, to quantify substrate conversion and product formation .

- NMR anisotropy analysis (e.g., NOESY) distinguishes E/Z isomerism in the dienol system, while IR spectroscopy confirms hydroxyl and olefinic functional groups .

Q. How is the compound handled safely in laboratory settings?

- While specific safety data for the dienol derivative is limited, analogous compounds (e.g., (2E,4E)-5-phenylpenta-2,4-dienal) require handling in fume hoods with personal protective equipment (PPE). Consult institutional guidelines for hydroxyl-containing aromatic compounds and prioritize toxicity assessments via in silico models (e.g., ADMET predictions) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Software Tools : Use SHELXL for structure refinement, leveraging its robustness in handling high-resolution or twinned data. ORTEP-III (via WinGX) visualizes anisotropic displacement parameters and validates hydrogen-bonding networks .

- Validation Metrics : Cross-check residual density maps, R factors, and Cambridge Structural Database (CSD) entries to identify outliers in bond lengths/angles .

Q. What strategies improve low yields in gold(I)-catalyzed syntheses of dienol derivatives?

- Parameter Optimization : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) and solvents (e.g., DCM, THF) to stabilize catalytic intermediates. Adjust stoichiometry (e.g., Au(I):substrate ratios) to minimize side reactions .

- In Situ Monitoring : Use HPLC-MS to detect decomposition byproducts and refine reaction timelines .

Q. How do enzymatic and chemical synthesis methods compare in efficiency for this compound?

- Kinetic Analysis : PAL mutants exhibit lower catalytic efficiency (kcat/KM = 14.7-fold reduced vs. natural substrates), necessitating engineering for improved turnover .

- Chemical Methods : Gold catalysis offers faster reaction times but requires rigorous purification. Compare turnover numbers (TON) and environmental factors (e.g., E-factor) to assess sustainability .

Q. What role do solventless reactions play in synthesizing structurally related dienol frameworks?

- Case Study : Solventless Diels-Alder reactions between maleic anhydride and dienol synthons yield cis-bicyclic adducts, as confirmed by X-ray diffraction. This method reduces waste and enhances atom economy .

- Crystallography : Racemic products may undergo Pasteurian resolution in chiral space groups (e.g., P212121), guided by carboxyl⋯carboxyl interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。